
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-methylbenzamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-methylbenzamide typically involves the reaction of 5-amino-1-phenyl-1,2,4-triazole with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkyl halides, aryl halides, and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction may produce amines or hydrazines. Substitution reactions can lead to a wide range of substituted triazole derivatives.
科学研究应用
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being investigated. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein production.
相似化合物的比较
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-methylbenzamide can be compared with other triazole derivatives, such as:
1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.
Fluconazole: A triazole antifungal drug used to treat fungal infections.
Voriconazole: Another triazole antifungal agent with a broad spectrum of activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity compared to other triazole derivatives.
属性
CAS 编号 |
835912-03-3 |
|---|---|
分子式 |
C16H15N5O |
分子量 |
293.32 g/mol |
IUPAC 名称 |
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-methylbenzamide |
InChI |
InChI=1S/C16H15N5O/c1-11-7-9-12(10-8-11)14(22)18-16-19-15(17)21(20-16)13-5-3-2-4-6-13/h2-10H,1H3,(H3,17,18,19,20,22) |
InChI 键 |
SQOHIFKFAZZXOL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN(C(=N2)N)C3=CC=CC=C3 |
溶解度 |
36.9 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


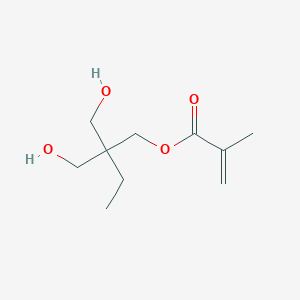
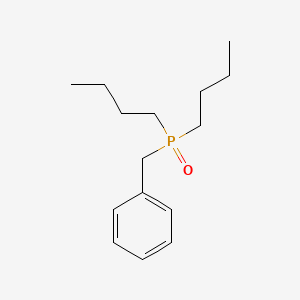
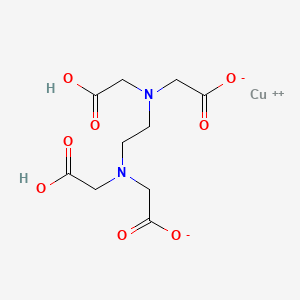
![3,3a(2)-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone]](/img/structure/B14173193.png)
![2-amino-4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B14173202.png)
![2-Methoxy-4-[6-methyl-3-(phenylamino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B14173209.png)

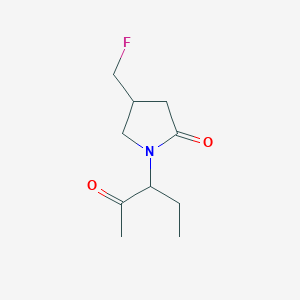

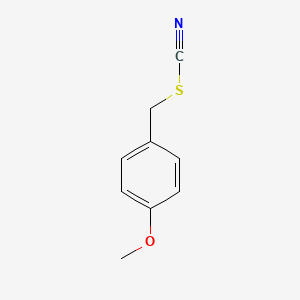
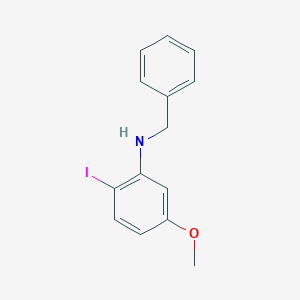
![2'-Chloro-7',8'-dihydro-5'H-spiro[[1,3]dioxolane-2,6'-quinazoline]](/img/structure/B14173245.png)

![6-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,2'-bipyridine](/img/structure/B14173254.png)
